molecular formula C18H18N2O2 B4886111 2-methoxy-5-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol CAS No. 331852-81-4

2-methoxy-5-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol

Cat. No. B4886111
CAS RN: 331852-81-4
M. Wt: 294.3 g/mol
InChI Key: FOALAHSBSSUICF-UHFFFAOYSA-N
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Description

2-methoxy-5-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as pinoline, is a naturally occurring compound found in the human brain and various plant species. It has been studied for its potential therapeutic effects on various neurological disorders and has shown promising results in scientific research.

Mechanism of Action

Pinoline is believed to exert its effects through the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. It has also been shown to interact with various receptors in the brain, including the 5-HT2A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Pinoline has been shown to increase the production of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Pinoline has several advantages for laboratory experiments, including its relatively low toxicity and its ability to penetrate the blood-brain barrier. However, its low solubility in water and its relatively short half-life may pose challenges for some experimental designs.

Future Directions

There are several potential future directions for research on 2-methoxy-5-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, including:
- Further investigation of its neuroprotective effects in various neurological disorders
- Development of more effective synthesis methods and formulations for clinical use
- Exploration of its potential effects on other physiological systems, such as the immune system and the cardiovascular system
- Investigation of its potential as a therapeutic agent for addiction and substance abuse disorders.

Synthesis Methods

Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine, followed by oxidation and reduction steps. The synthesis process has been optimized and can be carried out in a laboratory setting.

Scientific Research Applications

Pinoline has been studied for its potential therapeutic effects on various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

properties

IUPAC Name

2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-7-6-11(10-15(16)21)17-18-13(8-9-19-17)12-4-2-3-5-14(12)20-18/h2-7,10,17,19-21H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALAHSBSSUICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168938
Record name 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol

CAS RN

331852-81-4
Record name 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331852-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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